molecular formula C11H9NO2 B8686868 4-Formyl-3,4-dihydro-2H-chromene-7-carbonitrile

4-Formyl-3,4-dihydro-2H-chromene-7-carbonitrile

Cat. No. B8686868
M. Wt: 187.19 g/mol
InChI Key: BSGZLDWGDBBFHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Formyl-3,4-dihydro-2H-chromene-7-carbonitrile is a useful research compound. Its molecular formula is C11H9NO2 and its molecular weight is 187.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Formyl-3,4-dihydro-2H-chromene-7-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Formyl-3,4-dihydro-2H-chromene-7-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Formyl-3,4-dihydro-2H-chromene-7-carbonitrile

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

4-formyl-3,4-dihydro-2H-chromene-7-carbonitrile

InChI

InChI=1S/C11H9NO2/c12-6-8-1-2-10-9(7-13)3-4-14-11(10)5-8/h1-2,5,7,9H,3-4H2

InChI Key

BSGZLDWGDBBFHH-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C1C=O)C=CC(=C2)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

(4E)-4-(methoxymethylidene)-3,4-dihydro-2H-chromene-7-carbonitrile (230 mg, 1.1 mmol) was dissolved in dichloromethane (6 mL). The solution was cooled to −78° C. To above solution was added tribromoborane (1.7 mL, 1 M, 1.7 mmol) dropwise over a course of 5 min and subsequently stirred for 30 min at −78° C. To the reaction mixture was added saturated sodium bicarbonate, extracted with dichloromethane (2×20 mL). The organic phase was washed with brine (5 mL), dried over anhydrous Na2SO4, filtered, concentrated. The crude product was used without purification. 1H NMR (500 MHz, CDCl3, δ in ppm): 7.0-7.4 (3H, aromatic), 6.58 (1H, s), 4.55 (2H, m), 2.98 (2H, m).
Quantity
230 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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